N-allylpropane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
N-prop-2-enylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-3-5-7-10(8,9)6-4-2/h3,7H,1,4-6H2,2H3 |
InChI Key |
OYKIPRJZFZTCTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NCC=C |
Origin of Product |
United States |
Reactivity and Chemical Transformations of N Allylpropane 1 Sulfonamide
Reactions at the Allyl Moiety
The carbon-carbon double bond of the allyl group in N-allylpropane-1-sulfonamide serves as a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Rhodium(III)-catalyzed oxidative olefination provides a method for the direct C-C bond formation at the allyl group of N-allyl sulfonamides. In a study, the oxidative coupling of N-allyl sulfonamides with activated olefins such as acrylates was achieved. This reaction leads to the formation of butadiene products, which can be further cyclized under palladium-catalyzed aerobic conditions. The coupling with N,N-dimethylacrylamide, however, follows a cyclization pathway directly.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Product Type |
| [RhCp*Cl2]2 | AgOAc | DCE | 100 | Olefination/Cyclization |
Table 1: Conditions for Rhodium(III)-catalyzed oxidative olefination of N-allyl sulfonamides.
Palladium-catalyzed reactions have been developed for the 1,2-diazidation and 1,2-acetoxy/hydroxylation of the double bond in N-allyl sulfonamides. These transformations are mediated by manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O). The diazidation occurs under mild conditions at room temperature using sodium azide (B81097) (NaN₃) as the azide source in tetrahydrofuran (B95107) (THF). In contrast, the acetoxy/hydroxylation reaction proceeds at a higher temperature of 70°C. These methods provide a direct route to vicinally difunctionalized propanes from the readily available N-allyl sulfonamides.
| Catalyst | Reagent | Solvent | Temperature (°C) | Product |
| Pd(OAc)₂ | NaN₃, Mn(OAc)₃·2H₂O | THF | Room Temp | 1,2-Diazide |
| Pd(OAc)₂ | Mn(OAc)₃·2H₂O | AcOH/H₂O | 70 | 1,2-Acetoxy/Hydroxy |
Table 2: Palladium-catalyzed diazidation and acetoxy/hydroxylation of N-allyl sulfonamides.
The hydrosilylation of N-allylimines, a related class of compounds, has been achieved with high selectivity using a (3-iminophosphine)palladium catalyst. This reaction selectively reduces the imine unit, demonstrating the potential for functional group-selective reactions in molecules containing both an allyl group and other reactive sites. While specific studies on the hydrosilylation of this compound are not extensively documented in the reviewed literature, the principles from related substrates suggest that catalytic hydrosilylation could provide a pathway to silylated propanesulfonamide derivatives.
While direct 1,3-dipolar cycloaddition reactions involving this compound as the dipolarophile are not extensively detailed, related transformations of structurally similar N-allyl-N-sulfonyl ynamides have been explored. These compounds undergo a fascinating cascade of reactions, including aza-Claisen rearrangements, which are thermally or palladium-catalyzed pericyclic reactions. A notable observation in these studies is an unexpected N-to-C 1,3-sulfonyl shift, which leads to the formation of nitriles. This reactivity highlights the intricate electronic nature of the N-sulfonyl group and its influence on the adjacent allyl moiety, suggesting that this compound could participate in various pericyclic reactions.
The allyl group of N-allyl sulfonamides can participate in palladium-catalyzed coupling reactions. An efficient synthesis of substituted (Z)-N-allyl sulfonamides has been reported through a palladium-catalyzed three-component tandem reaction of N-buta-2,3-dienyl sulfonamides with iodides and a sulfonyl hydrazide or sulfinic acid sodium salt. The high stereoselectivity for the (Z)-isomer is attributed to the formation of a six-membered palladacycle intermediate. This demonstrates the utility of palladium catalysis in constructing stereodefined N-allyl sulfonamide derivatives.
Furthermore, the sulfonamide functional group can act as a directing group in C-H activation reactions. This has been demonstrated in various systems, enabling regioselective functionalization of C-H bonds. While specific examples focusing solely on the C-H activation of the propyl chain in this compound are not prominent, the broader context of C-H activation in sulfonamides suggests potential for such transformations.
| Catalyst System | Reactants | Key Feature |
| Pd(PPh₃)₄ / K₂CO₃ | N-buta-2,3-dienyl sulfonamides, Iodides, Sulfonyl hydrazide/Sulfinic acid sodium salt | Stereoselective formation of (Z)-N-allyl sulfonamides |
Table 3: Palladium-catalyzed synthesis of substituted (Z)-N-allyl sulfonamides.
Olefin Functionalization Reactions
Reactions at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in this compound is nucleophilic after deprotonation and can undergo reactions such as acylation, alkylation, and arylation. These transformations are fundamental for modifying the compound's structure and properties.
The N-acylation of sulfonamides is a common method for the synthesis of N-acylsulfonamides, a class of compounds with significant interest in medicinal chemistry where they often serve as bioisosteres of carboxylic acids. rsc.orgresearchgate.net The direct acylation of the sulfonamide nitrogen, however, can be challenging due to the low reactivity of the sulfonamide group. nih.gov Consequently, various methods have been developed to facilitate this transformation efficiently.
Conventional methods often involve the use of highly reactive acylating agents like acid chlorides or anhydrides in the presence of a base. semanticscholar.org However, these reactions may require harsh conditions or prolonged reaction times. nih.gov To overcome these limitations, more effective procedures have been developed. One such method utilizes N-acylbenzotriazoles as neutral coupling reagents in the presence of a strong base like sodium hydride (NaH), which produces N-acylsulfonamides in high yields. semanticscholar.org Another efficient approach is the "sulfo-click reaction," which involves readily available thioacid and sulfonyl azide synthons. nih.gov
Table 1: Selected Methods for N-Acylation of Sulfonamides
| Acylating Agent | Catalyst/Base | Conditions | Key Features |
| Acid Chlorides / Anhydrides | Pyridine (B92270), Triethylamine (B128534), or Alkali Hydroxide | Varies | Conventional method; may require harsh conditions. semanticscholar.org |
| N-Acylbenzotriazoles | Sodium Hydride (NaH) | Varies | Efficient, high yields (76-100%). semanticscholar.org |
| Carboxylic Acids | Carbodiimides (DCC, EDC) | Varies | Direct coupling method. semanticscholar.org |
| Thioacids and Sulfonyl Azides | N/A | Varies | Efficient "sulfo-click" reaction. nih.gov |
This table is interactive. You can sort and filter the data.
The sulfonamide nitrogen of this compound can also be functionalized through alkylation and arylation reactions, which are crucial for synthesizing a diverse range of derivatives.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. A variety of methods exist, from reactions with simple alkyl halides to more advanced catalytic systems. For instance, manganese dioxide has been used as a catalyst for the N-alkylation of sulfonamides using alcohols as green alkylating reagents under solvent-free conditions. organic-chemistry.org Another approach involves the "borrowing hydrogen" methodology, where a bench-stable Mn(I) PNP pincer precatalyst enables the efficient N-alkylation of sulfonamides with alcohols. organic-chemistry.org
N-Arylation attaches an aryl group to the sulfonamide nitrogen, a key transformation for creating structures found in many biologically active compounds. nih.gov Transition-metal-catalyzed reactions are common, such as the copper-catalyzed arylation of sulfonamides using arylboronic acids. nih.gov This Chan-Lam coupling reaction can be performed under mild, ligand-free conditions, sometimes even in water. organic-chemistry.orgrsc.org An efficient, transition-metal-free alternative involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which proceeds under very mild conditions and tolerates a wide variety of functional groups. nih.gov
Table 2: Representative N-Alkylation and N-Arylation Methods for Sulfonamides
| Reaction Type | Reagent(s) | Catalyst/Promoter | Key Features |
| N-Alkylation | Alcohols | Manganese Dioxide (MnO₂) | Green, solvent-free conditions. organic-chemistry.org |
| N-Alkylation | Alcohols | Mn(I) PNP Pincer Complex | "Borrowing hydrogen" methodology. organic-chemistry.org |
| N-Arylation | Arylboronic Acids | Copper(II) Acetate | Chan-Lam coupling; can be performed on solid supports. nih.gov |
| N-Arylation | Arylboronic Acids | Copper(II) | Ligand-free conditions in water. organic-chemistry.org |
| N-Arylation | o-Silylaryl Triflates | Cesium Fluoride (CsF) | Transition-metal-free, mild conditions. nih.gov |
| N-Arylation | Aryl Halides | Iridium Complex | Direct ortho C-H amidation. organic-chemistry.org |
This table is interactive. You can sort and filter the data.
Role as a Synthetic Intermediate and Building Block
The dual functionality of this compound makes it a valuable building block for constructing more complex molecular structures, particularly nitrogen-containing heterocycles and other elaborate molecular architectures.
The presence of the allyl group makes this compound an excellent starting material for the synthesis of N-heterocyclic compounds. benthamscience.com Intramolecular cyclization of allyl sulfonamides is a direct method for obtaining a variety of important nitrogen-containing rings. benthamscience.com Through oxidative addition reactions, the allyl group can be activated to react with the sulfonamide nitrogen, leading to the formation of heterocycles such as:
Aziridines
Pyrrolidines
Piperazines
Lactams
Oxazolidines
The specific product formed often depends on the reaction conditions, including the choice of oxidant and solvent. benthamscience.com This synthetic versatility allows for the targeted construction of diverse heterocyclic scaffolds from a single precursor. benthamscience.comnih.gov
The sulfonamide moiety is recognized as a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. nih.govresearchgate.net This is due to its favorable physicochemical properties and its ability to act as a stable, three-dimensional anchor for orienting functional groups that can interact with biological targets. nih.gov this compound can serve as a foundational scaffold for building complex molecules. The sulfonamide nitrogen provides a point for substitution, while the allyl group offers a handle for a wide range of chemical modifications, including oxidation, addition, and cyclization reactions. benthamscience.com This allows for the systematic elaboration of the core structure to generate libraries of complex molecules for screening in drug discovery and materials science.
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms involving this compound is key to controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies on sulfonamides have revealed complex pathways involving reactive intermediates and a strong dependence on reaction conditions.
For N-arylation reactions, different mechanisms can be operative. In the copper-mediated Chan-Lam reaction, the mechanism is thought to involve the formation of a copper(III) intermediate. In contrast, the transition-metal-free N-arylation using o-silylaryl triflates is proposed to proceed through a benzyne-like intermediate under the influence of a fluoride source like CsF. nih.gov
In the context of heterocycle synthesis from allyl sulfonamides, the reaction pathway is highly influenced by the choice of oxidizing agent and the reaction medium. benthamscience.com These factors dictate the nature of the reactive intermediates formed from the allyl group, thereby controlling the regioselectivity and stereoselectivity of the cyclization.
Furthermore, the bioactivation of sulfonamides is an area of mechanistic interest, particularly for understanding idiosyncratic drug reactions. While many studies focus on aromatic sulfonamides, which form reactive hydroxylamine (B1172632) and nitroso metabolites via their aromatic amine group, the metabolic pathways for aliphatic sulfonamides like this compound are different. nih.gov Their reactions are more likely to involve the allyl group or the aliphatic chain, leading to different types of adducts and immunological responses. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the molecular vibrations of a compound, providing invaluable information about the presence and electronic environment of its functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum serves as a unique "fingerprint," with characteristic absorption bands corresponding to specific functional groups. For N-allylpropane-1-sulfonamide, the FT-IR spectrum is expected to display several key absorption bands that confirm its structure.
The sulfonamide group (–SO₂NH–) is a primary contributor to the spectrum, exhibiting strong, characteristic vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is expected in the 914–895 cm⁻¹ region. rsc.org Furthermore, the N–H bond of the sulfonamide group gives rise to a distinct stretching band, generally found between 3349 cm⁻¹ and 3144 cm⁻¹. rsc.org
The allyl and propyl moieties also produce characteristic signals. The C-H stretching vibrations of the sp³ hybridized carbons in the propyl chain appear just below 3000 cm⁻¹. The allyl group introduces signals for sp² C-H stretching (above 3000 cm⁻¹) and a medium-intensity C=C stretching band around 1645 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3349 - 3144 |
| C-H (sp², Allyl) | Stretching | 3100 - 3000 |
| C-H (sp³, Propyl/Allyl) | Stretching | 3000 - 2850 |
| C=C (Allyl) | Stretching | ~1645 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1320 - 1310 |
| S=O (Sulfonamide) | Symmetric Stretching | 1155 - 1143 |
| S-N (Sulfonamide) | Stretching | 914 - 895 |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for fingerprinting the carbon backbone and the C=C double bond of the allyl group in this compound. The C=C stretch, which may be weak in the IR spectrum, would be expected to produce a strong and sharp signal in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can amplify the Raman signal by orders of magnitude when a molecule is adsorbed onto a roughened metal surface. nih.gov This enhancement allows for the detection of very low concentrations of the analyte. For this compound, SERS could be employed for trace analysis, providing a highly specific structural fingerprint even from minute sample quantities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, to map out the connectivity and chemical environment of every atom in the molecule.
¹H NMR spectroscopy provides detailed information about the number of different proton environments, the number of protons in each environment (integration), and their neighboring protons (splitting pattern or multiplicity). For this compound, each unique proton would give rise to a distinct signal.
The most downfield signal is typically the proton on the sulfonamide nitrogen (–SO₂NH–), which is expected to appear as a singlet in the range of 8.78–10.15 ppm due to the strong deshielding effect of the adjacent sulfonyl group. rsc.org The protons of the allyl group are also characteristic: the internal methine proton (–CH=) would appear as a multiplet around 5.6–5.8 ppm, while the terminal vinyl protons (=CH₂) would be found further upfield, between 5.0 and 5.4 ppm. researchgate.net The protons of the propyl chain would resonate in the upfield aliphatic region (approx. 0.9–3.2 ppm), with their exact chemical shifts and multiplicities determined by their proximity to the electron-withdrawing sulfonamide group.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -SO₂NH- | 8.78 - 10.15 | Singlet (s) or Triplet (t) | 1H |
| -CH₂-CH=CH₂ | 5.6 - 5.8 | Multiplet (m) | 1H |
| -CH=CH₂ | 5.0 - 5.4 | Multiplet (m) | 2H |
| -NH-CH₂-CH=CH₂ | ~3.8 | Triplet (t) | 2H |
| -SO₂-CH₂-CH₂-CH₃ | ~3.0 | Triplet (t) | 2H |
| -SO₂-CH₂-CH₂-CH₃ | ~1.8 | Sextet (sx) | 2H |
| -CH₂-CH₂-CH₃ | ~1.0 | Triplet (t) | 3H |
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Typically, each chemically unique carbon atom produces a single peak, allowing for a direct count of the different carbon environments. For this compound, which has 6 carbon atoms, one would expect to see 6 distinct signals in the ¹³C NMR spectrum, assuming no accidental overlap.
The carbons of the allyl group would appear in the characteristic region for sp² hybridized carbons (approx. 115–135 ppm). The sp³ hybridized carbons of the propyl and allyl chains would resonate in the upfield region. The carbons directly attached to the electron-withdrawing sulfonamide group (the C1 of the propyl chain) and the nitrogen atom (the C1 of the allyl chain) would be shifted further downfield compared to the other aliphatic carbons.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂-CH=CH₂ | ~133 |
| -CH=CH₂ | ~118 |
| -SO₂-CH₂-CH₂-CH₃ | ~55 |
| -NH-CH₂-CH=CH₂ | ~48 |
| -SO₂-CH₂-CH₂-CH₃ | ~17 |
| -CH₂-CH₂-CH₃ | ~13 |
To unambiguously assign all proton and carbon signals and to probe the three-dimensional structure of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the propyl chain (H-C1 to H-C2 to H-C3) and the allyl group (H-C1' to H-C2' to H-C3').
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum. ipb.pt
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. nih.govmdpi.com Analysis of NOESY/ROESY spectra provides critical insights into the molecule's preferred conformation and the stereochemical arrangement of its flexible chains. nih.gov For this compound, these techniques could reveal the spatial relationship between the allyl and propyl groups as they rotate around the S-N bond.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition (C6H13NO2S).
Upon ionization, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule would undergo characteristic fragmentation. The fragmentation pattern is predictable based on the structure of this compound, which contains a propyl group, a sulfonamide linkage, and an allyl group. Key fragmentation pathways would likely involve the cleavage of the S-N bond, the S-C bond of the propyl group, and various rearrangements of the allyl group. Analysis of the mass-to-charge ratio (m/z) of these fragments would allow for the reconstruction of the molecule's structure, providing unambiguous confirmation of its identity.
Table 1: Predicted Mass Spectrometry Data for this compound
| Analysis Type | Predicted Information |
|---|---|
| Molecular Ion Peak (M+) | Corresponds to the molecular weight of this compound. |
| Major Fragmentation Pathways | Cleavage of S-N, S-C (propyl), and C-C (allyl) bonds. |
| Key Fragment Ions | Ions corresponding to the propylsulfonyl group, the allyl amine fragment, and loss of SO2. |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide detailed information on bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the supramolecular assembly, including how the molecules pack in the crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure.
Examination of Crystal Packing and Intermolecular Interactions
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Bond Lengths & Angles | Precise measurements of the molecular geometry. |
| Hydrogen Bond Geometry | Distances and angles of the N-H···O interactions. |
| Intermolecular Contacts | Evidence for other interactions like π-π stacking and van der Waals forces. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophores—parts of the molecule that absorb light—are the sulfonamide group and the allyl group's carbon-carbon double bond. The spectrum would likely show absorption bands in the ultraviolet region. The sulfonamide group itself typically has a weak absorption, while the π to π* transition of the C=C double bond in the allyl group would give rise to a more distinct absorption band. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent environment, providing some insight into the molecule's interaction with the solvent.
Rotational Spectroscopy for Gas-Phase Conformation Studies
Rotational spectroscopy, often performed using microwave radiation, is a high-resolution technique used to study the structure of molecules in the gas phase. By measuring the transition frequencies between rotational energy levels, it is possible to determine the principal moments of inertia of the molecule with very high precision. From these moments of inertia, a detailed and unambiguous gas-phase structure, including bond lengths and angles, can be derived. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the S-N, S-C, and C-C single bonds), rotational spectroscopy could potentially identify the most stable conformer(s) present in the gas phase. This provides complementary information to the solid-state structure obtained from X-ray crystallography, highlighting how the molecular conformation can be influenced by the surrounding environment (or lack thereof).
Computational and Theoretical Chemistry of N Allylpropane 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical compounds. A typical DFT study of N-allylpropane-1-sulfonamide would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.
Subsequent electronic structure analysis would provide insights into the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of its kinetic stability. Further analysis could include the generation of a molecular electrostatic potential (MEP) map to visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.
Ab Initio Methods for High-Level Calculations
For more precise calculations of molecular properties, ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could be employed. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a higher level of accuracy for the electronic energy and other properties, serving as a benchmark for the DFT results. Due to their computational cost, these high-level calculations are often performed for smaller, representative conformers of the molecule.
Conformational Analysis and Energy Minima Identification
The presence of rotatable single bonds in this compound suggests that it can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the different spatial arrangements of the atoms and to determine their relative stabilities. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and performing geometry optimization for each resulting structure. The potential energy surface would be scanned to locate all stable conformers (energy minima) and the transition states connecting them. The results of this analysis would be presented in a table listing the relative energies of the identified conformers.
Analysis of Intermolecular Interactions
In the solid state, the properties of this compound would be governed by how the molecules pack together, which is dictated by intermolecular interactions.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. Based on the electron density and its derivatives, NCI analysis generates isosurfaces that identify different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. The color-coding of these surfaces provides a qualitative indication of the strength and nature of these interactions, offering a deeper understanding of the forces that hold the molecules together.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
While specific computational studies on this compound are not extensively available, data from structurally similar allyl sulfonamide derivatives can provide valuable insights into its electronic properties. Density Functional Theory (DFT) calculations on related compounds reveal HOMO-LUMO gaps that are characteristic of the sulfonamide class.
For instance, studies on a series of aromatic allyl sulfonamides have reported HOMO-LUMO gaps in the range of 4.3 to 4.8 eV. scielo.brresearchgate.net Another investigation on 2-(N-allylsulfamoyl)-N-propylbenzamide, a molecule that also contains the N-allyl sulfonamide moiety, calculated a HOMO-LUMO gap of 5.3828 eV using DFT at the B3LYP/6–311 G(d,p) level of theory. mdpi.com These values suggest that this compound likely possesses a significant HOMO-LUMO gap, indicating moderate reactivity and good kinetic stability.
The distribution of the frontier orbitals determines the sites of electrophilic and nucleophilic attack. In related allyl sulfonamides, the HOMO is typically located on the aromatic ring (if present) and other electron-rich areas, while the LUMO is often distributed over the sulfonyl group and the adjacent allyl moiety. scielo.br For this compound, it is predicted that the HOMO would have significant contributions from the nitrogen atom and the allyl group's π-system, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered around the electron-deficient sulfur atom of the sulfonyl group, which would be the primary site for nucleophilic attack.
| Compound | Computational Method | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| Aromatic Allyl Sulfonamides (series) | DFT | ~4.3 - 4.8 | scielo.brresearchgate.net |
| 2-(N-allylsulfamoyl)-N-propylbenzamide | DFT (B3LYP/6–311 G(d,p)) | 5.3828 | mdpi.com |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Based on conformational analyses of similar structures, several key features of this compound's conformational landscape can be predicted:
S-N Bond Rotation: The rotation around the sulfur-nitrogen bond is a defining characteristic of sulfonamides. Studies on related compounds have shown that the arrangement of the groups around the S-N bond can lead to different stable conformers. nih.gov Typically, conformations that minimize steric hindrance between the bulky propyl and allyl groups and the sulfonyl oxygens would be energetically favored. Theoretical studies on sulfanilamide derivatives suggest a preference for either eclipsed or staggered arrangements of the amide and SO2 groups, depending on environmental factors like solvent. nih.gov
Propyl and Allyl Group Conformations: The propane and allyl chains are flexible and can adopt various staggered and eclipsed conformations around their C-C single bonds. youtube.comchemistrysteps.com The staggered conformations are significantly more stable due to lower torsional strain. For the propyl group, rotation around the C1-C2 bond leads to gauche and anti conformers. The allyl group's flexibility, combined with the rotation around the N-C bond, will influence the spatial orientation of the reactive double bond.
| Structural Feature | Expected Conformational Behavior | Significance |
|---|---|---|
| Rotation about S-N bond | Existence of stable staggered and/or eclipsed conformers to minimize steric strain. | Determines the relative orientation of the alkyl groups and the sulfonyl moiety. |
| Rotation about N-C (allyl) bond | Influences the spatial accessibility of the allyl double bond. | Affects reactivity in reactions involving the π-system. |
| Rotation about S-C (propyl) bond | Standard staggered conformations (gauche, anti) are expected to be favored. | Contributes to the overall shape and steric profile of the molecule. |
| Flexibility of Alkyl Chains | Continuous interchange between various staggered conformations at room temperature. | Defines the molecule's dynamic volume and potential for intermolecular interactions. |
Potential Applications of N Allylpropane 1 Sulfonamide in Chemical Science
Applications in Catalysis
The structure of N-allylpropane-1-sulfonamide allows it to participate in catalytic processes in two primary ways: through the inherent reactivity of the sulfonamide group in organocatalysis and by serving as a ligand scaffold for transition metal complexes.
Organocatalysis via Hydrogen Atom Transfer (HAT) Mechanisms
The sulfonamide functional group is a recognized precursor for nitrogen-centered radicals, which can act as potent hydrogen atom transfer (HAT) catalysts. rsc.orgnih.gov In photoredox catalysis, the N–H bond of a sulfonamide can undergo single-electron oxidation to generate a sulfonamidyl radical. researchgate.net This radical species is capable of abstracting a hydrogen atom from a C-H bond in a substrate, initiating a radical chain reaction. rsc.org This catalytic cycle enables the functionalization of otherwise unreactive C-H bonds.
While research has often focused on diarylsulfonamides due to their tunable steric and electronic properties, the fundamental reactivity resides in the sulfonamide core. rsc.org this compound possesses the requisite N-H bond and could potentially serve as a HAT catalyst for various transformations. The combination of a photocatalyst and a sulfonamide catalyst has been shown to enable highly regioselective alkylation of C-H bonds adjacent to heteroatoms. nih.govacs.org
Table 1: Representative Reactions Catalyzed by Sulfonamide-Based HAT Systems
| Reaction Type | Substrate Class | Key Feature | Reference |
|---|---|---|---|
| Allylic/Benzylic C-H Arylation | Alkenes, Alkylarenes | Direct functionalization of sp³ C-H bonds. | rsc.org |
| Hydrosilylation of Alkenes | Activated Alkenes, Silanes | Selective Si-H bond activation. | researchgate.net |
| Hydrogermylation of Alkenes | Activated Alkenes, Germanes | Activation of Ge-H bonds via HAT. | researchgate.net |
| Alkylation of C(sp³)-H Bonds | Ethers, Amides | Regioselective alkylation adjacent to heteroatoms. | nih.govacs.org |
Ligand Design for Transition Metal Catalysis
The this compound structure contains multiple potential coordination sites for transition metals, including the nitrogen and oxygen atoms of the sulfonamide group and the π-system of the allyl group. Allyl groups are classic ligands in organometallic chemistry, capable of binding to metals in both η¹ (sigma-bonded) and η³ (pi-bonded) fashions. wikipedia.org This versatility makes this compound an intriguing candidate for ligand design.
Furthermore, N-allyl sulfonamide derivatives have been studied as substrates in transition metal-catalyzed reactions, where the interplay between the metal center and the two distinct functional moieties dictates the reaction's regioselectivity. For instance, in a diene-sulfonamide model system, a palladium catalyst preferentially activated the electron-rich N-allyl double bond for a Heck-type coupling, whereas a ruthenium catalyst favored the more electron-deficient double bond for a C-H activating alkenylation. researchgate.net This demonstrates the potential to use transition metals to selectively engage with the allyl group of this compound, making it a valuable component in designing complex, selective transformations.
Applications in Polymer Chemistry and Materials Science
The presence of a polymerizable allyl group makes this compound a valuable functional monomer. nih.gov Polymers containing allyl functionalities are of great interest because the residual double bonds in the polymer backbone or as pendant groups allow for extensive post-polymerization modification, often via thiol-ene reactions. nih.gov
Incorporating this compound into a polymer backbone via methods like radical polymerization or acyclic diene metathesis (ADMET) would yield a material with pendant propane-1-sulfonamide (B152785) groups. core.ac.uk These sulfonamide moieties can significantly alter the polymer's properties by increasing polarity, enhancing thermal stability, and providing sites for further chemical reactions. rsc.orgresearchgate.net The acidic nature of the sulfonamide N-H proton could also be exploited to create ion-exchange materials or proton-conducting membranes, which are relevant for applications such as fuel cells. rsc.org
Table 2: Potential Polymer Architectures and Properties from this compound
| Polymerization Method | Resulting Polymer Architecture | Potential Properties/Applications | Reference |
|---|---|---|---|
| Radical Cyclopolymerization | Polymer with cyclic repeating units in the backbone. | Increased rigidity, higher glass transition temperature. | core.ac.uk |
| Acyclic Diene Metathesis (ADMET) | Linear polymer with pendant sulfonamide groups and internal double bonds. | Allows for post-polymerization modification (e.g., cross-linking). | core.ac.uk |
| Copolymerization | Random or block copolymer with other vinyl monomers. | Tunable properties (hydrophilicity, adhesion, thermal stability). | rsc.orgresearchgate.net |
| Post-Polymerization Modification | Functionalization of the sulfonamide N-H group (e.g., aza-Michael addition). | Synthesis of polymeric protected β-amino acid derivatives. | researchgate.net |
Synthetic Utility as a Versatile Chemical Scaffold
The dual functionality of this compound makes it a powerful and versatile scaffold for organic synthesis. The allyl group and the sulfonamide group can undergo a wide variety of chemical transformations, and their reactivity can often be addressed orthogonally, allowing for stepwise and selective construction of complex molecules. researchgate.netbenthamscience.com
The allyl group is a hub of reactivity. It can participate in palladium-catalyzed reactions such as Heck couplings, Tsuji-Trost allylic alkylations, and aza-Claisen rearrangements. researchgate.netnih.govacs.org It is also susceptible to a range of addition reactions across the double bond, including halogenation, epoxidation, and diazidation. benthamscience.comresearchgate.net
Simultaneously, the sulfonamide moiety offers its own set of synthetic handles. The acidic N-H proton can be readily deprotonated, allowing for N-alkylation or N-arylation to introduce a wide variety of substituents. princeton.eduorganic-chemistry.org This C-N bond formation is a cornerstone of pharmaceutical chemistry. thieme-connect.com The ability to selectively functionalize either the allyl group or the sulfonamide nitrogen makes this compound a valuable building block for generating libraries of diverse compounds for medicinal chemistry and materials science. benthamscience.comresearchgate.net
Table 3: Synthetic Transformations of the this compound Scaffold
| Reactive Site | Reaction Type | Description | Reference |
|---|---|---|---|
| Allyl Group (C=C) | Palladium-Catalyzed Arylation | Forms a C-C bond at the allyl terminus (Heck-type reaction). | researchgate.net |
| Oxidative Addition/Cyclization | Intramolecular cyclization to form N-heterocycles like pyrrolidines. | benthamscience.com | |
| Diazidation | Addition of two azide (B81097) groups across the double bond. | researchgate.net | |
| Sulfonamide (N-H) | N-Alkylation/N-Arylation | Deprotonation followed by reaction with an electrophile to form a C-N bond. | princeton.eduorganic-chemistry.org |
| Aza-Claisen Rearrangement | Thermal or metal-catalyzed rearrangement involving the allyl group. | nih.govacs.org |
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
N-allylpropane-1-sulfonamide, as a representative of the broader class of N-allyl sulfonamides, has demonstrated significant utility and versatility in synthetic organic chemistry. Research has primarily centered on its role as a precursor and reaction partner in various transformations. Key contributions include its use in palladium-catalyzed reactions, where it can undergo divergent pathways such as deallylation or allyl transfer, depending on the catalytic conditions and nucleophiles present. nih.gov This controlled reactivity allows for the synthesis of diverse molecular scaffolds, including amidines and vinylogous amidines. nih.gov
The allyl group within the molecule is not merely a protecting group but an active participant in complex reaction cascades. For instance, palladium-catalyzed processes involving N-allyl-N-sulfonyl ynamides, a related class of compounds, show that the allyl group can be transferred from the nitrogen to a carbon atom (N-to-C allyl transfer). nih.gov Furthermore, thermal rearrangements of these systems can lead to unexpected but synthetically valuable products like nitriles through a 1,3-sulfonyl shift. acs.org The stereospecificity of reactions involving N-allyl sulfonamides derived from Morita-Baylis-Hillman adducts has also been a notable finding, yielding products with defined Z or E configurations. scielo.br
Emerging Trends in N-Allyl Sulfonamide Chemistry
The chemistry of N-allyl sulfonamides is evolving, with several emerging trends pointing towards more sustainable and efficient synthetic methods. A significant trend is the development of transition-metal-free catalytic systems. rsc.org For example, photocatalytic strategies are being explored for the synthesis of arylsulfonamides, which could be extended to N-allyl variants, reducing reliance on precious metal catalysts. rsc.org
Another prominent trend is the use of N-allyl sulfonamides in complex cascade reactions to build molecular complexity rapidly. nih.gov Electrosynthesis is emerging as a powerful tool to initiate radical cascade cyclizations, enabling the construction of intricate bridged or fused ring systems containing medium-sized sulfonamide heterocycles under mild, oxidant-free conditions. nih.gov The development of multi-component reactions, where several simple starting materials are combined in a single step, is also a growing area. A palladium-catalyzed three-component tandem reaction has been reported for the stereoselective synthesis of substituted (Z)-N-allyl sulfonamides, showcasing an efficient approach to these structures. nih.gov
Furthermore, there is increasing interest in using sulfonamides as precursors for nitrogen-centered radicals in C-N bond-forming reactions, opening up new avenues for the synthesis of complex amines and amidines under mild conditions. nih.gov
Future Research Avenues for this compound
While some stereospecific syntheses of N-allyl sulfonamides have been reported, the development of catalytic, enantioselective methods remains a significant challenge and a key area for future research. scielo.br Efforts could be directed towards designing chiral transition-metal catalysts, such as those based on ruthenium or palladium, that can control the stereochemistry of reactions involving the allyl group. stanford.eduresearchgate.net For instance, adapting asymmetric allylic substitution reactions using chiral ligands could provide access to enantiomerically enriched this compound derivatives. The development of stereoselective 1,3-sulfonyl shifts, a transformation that has so far proven challenging, would also be a valuable contribution. acs.org
Below is a table summarizing potential catalytic systems for stereoselective synthesis:
| Catalyst System | Target Reaction | Potential Outcome |
| Chiral Ruthenium-Sulfoxide Complexes | Asymmetric Cycloisomerization | Enantiomerically enriched cyclic sulfonamides |
| Chiral Palladium-Phosphine Complexes | Asymmetric Allylic Amination | Stereocontrolled formation of the N-allyl bond |
| Organocatalysts (e.g., Chiral Phosphoric Acids) | Asymmetric Aza-Michael Additions | Chiral sulfonamide-containing building blocks |
The reactivity of this compound is rich, yet several potential reaction pathways remain underexplored. The dual reactivity of the allyl and sulfonamide groups offers opportunities for novel transformations. For example, exploiting the N-allyl group as a diene partner in cycloaddition reactions could lead to complex heterocyclic systems.
Future work could focus on:
Radical-mediated reactions: Beyond cyclizations, the generation of sulfonyl or nitrogen-centered radicals from this compound could be harnessed for intermolecular additions to unsaturated systems. nih.govnih.gov
Metathesis reactions: Cross-metathesis of the allyl group with other olefins could provide a straightforward route to functionalized sulfonamides with longer or more complex side chains.
Oxidative additions: The oxidative addition of the sulfonamide N-H bond (after a deallylation step) or other bonds across the allyl double bond could be further explored to create diverse functional groups. benthamscience.com Palladium-catalyzed diazidation of N-allyl sulfonamides is an example of such a transformation that could be expanded. researchgate.net
The sulfonamide functional group is known for its specific binding properties and its presence in various functional materials. This compound could serve as a valuable monomer or functional building block for advanced materials. The allyl group provides a convenient handle for polymerization reactions, such as free-radical or ring-opening metathesis polymerization.
Potential research directions include:
Synthesis of functional polymers: Polymers incorporating the this compound unit could exhibit interesting properties for applications such as specialty adhesives, coatings, or membranes.
Development of responsive materials: The acidic proton on the sulfonamide nitrogen could be utilized to create pH-responsive polymers or hydrogels.
Surface modification: The molecule could be grafted onto surfaces to modify their chemical properties, for example, to create stationary phases for chromatography or to functionalize nanoparticles.
A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and discovering new ones. While some mechanistic studies have been performed, particularly on palladium-catalyzed reactions, many details remain to be clarified. nih.gov
Future research should employ a combination of experimental and computational methods to:
Investigate reaction intermediates: Techniques such as in-situ NMR spectroscopy and mass spectrometry could be used to detect and characterize transient species in catalytic cycles.
Perform computational modeling: Density Functional Theory (DFT) calculations can provide insights into reaction barriers, transition state geometries, and the roles of catalysts and ligands, helping to explain observed selectivities. scielo.br
Conduct kinetic studies: Detailed kinetic analysis can help to establish reaction orders and rate laws, providing quantitative data to support proposed mechanisms.
A clearer picture of the mechanistic landscape will undoubtedly accelerate the development of new and improved applications for this compound and related compounds.
Q & A
Q. Advanced Research: How can conflicting yields in this compound synthesis be systematically analyzed?
Methodological Answer : Contradictions may arise from solvent polarity effects or competing side reactions (e.g., sulfonamide hydrolysis). Resolve via:
- Design of experiments (DoE) to quantify parameter interactions (e.g., temperature vs. solvent dielectric constant).
- Kinetic profiling using in-situ FTIR or HPLC to track intermediate formation .
- Computational modeling (DFT) to predict reaction pathways and identify energy barriers .
Basic Research: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- ¹H NMR : Confirm allyl group presence (δ 5.2–5.8 ppm for vinyl protons) and sulfonamide NH (δ 6.5–7.0 ppm, broad).
- IR : Sulfonyl S=O stretches at 1150–1350 cm⁻¹ .
- Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns against PubChem data .
Q. Advanced Research: How can ambiguous spectral data (e.g., overlapping peaks) be resolved for structural validation?
Methodological Answer :
- Use 2D NMR (HSQC, HMBC) to assign proton-carbon correlations and distinguish overlapping signals.
- Isotopic labeling (e.g., ¹⁵N) to track sulfonamide nitrogen in complex matrices .
- Synchrotron-based X-ray crystallography for absolute configuration determination .
Basic Research: What are the known reactivity profiles of this compound in nucleophilic or electrophilic environments?
Q. Methodological Answer :
- Nucleophilic Attack : The sulfonamide group reacts with alkyl halides to form N-alkylated derivatives.
- Electrophilic Substitution : Allyl groups undergo hydrohalogenation (e.g., HBr addition) under acidic conditions.
- Document reactivity using TLC monitoring and isolate products via column chromatography .
Q. Advanced Research: How can mechanistic studies differentiate between radical vs. ionic pathways in sulfonamide derivatization?
Methodological Answer :
- Radical trapping experiments (e.g., TEMPO addition) to inhibit chain propagation.
- Electrochemical analysis (cyclic voltammetry) to detect redox-active intermediates .
- Solvent isotope effects (D₂O vs. H₂O) to probe proton-transfer steps .
Basic Research: What analytical methods are suitable for quantifying this compound in biological matrices?
Q. Methodological Answer :
- HPLC-UV : Use C18 columns with mobile phase (acetonitrile/water, 0.1% TFA) and detection at 210 nm.
- LC-MS/MS : Employ MRM transitions (e.g., m/z 178 → 110) for enhanced specificity .
Q. Advanced Research: How can metabolite interference be minimized during pharmacokinetic studies?
Methodological Answer :
- Develop stable isotope-labeled internal standards (e.g., ¹³C₃-N-allylpropane-1-sulfonamide).
- Use molecularly imprinted polymers (MIPs) for selective extraction from plasma .
Basic Research: What safety protocols are essential when handling this compound?
Q. Methodological Answer :
Q. Advanced Research: How can computational toxicology models predict the environmental impact of sulfonamide derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
